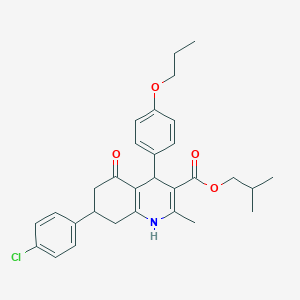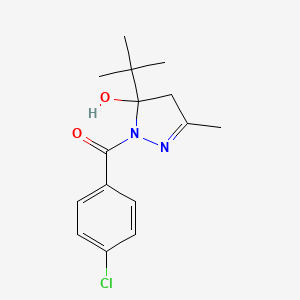
5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol, also known as CAY10505, is a synthetic compound that has shown potential in various scientific research applications.
作用機序
5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol exerts its effects through the inhibition of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. Inhibition of NF-κB by 5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol prevents the transcription of genes involved in inflammation and cancer, leading to reduced inflammation and inhibition of cancer cell growth.
Biochemical and Physiological Effects
5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to exhibit anti-inflammatory effects in various cell types, including macrophages, endothelial cells, and fibroblasts. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α).
5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has also been found to exhibit anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has been shown to inhibit the growth and invasion of cancer cells, as well as induce apoptosis.
実験室実験の利点と制限
5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yields and purity. It has been extensively studied for its anti-inflammatory and anti-tumor properties, making it a valuable tool for researchers studying these areas.
However, there are also limitations to using 5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments. It has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood. Additionally, the mechanism of action of 5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is not fully elucidated, and further studies are needed to fully understand its effects.
将来の方向性
For research include further elucidating its mechanism of action, studying its pharmacokinetics and toxicity in vivo, and exploring its potential in combination with other drugs or therapies.
合成法
The synthesis of 5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 4-chlorobenzoyl chloride with 5-tert-butyl-1,2,3-trimethyl-1H-pyrazol-4-ol in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to yield 5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol. The synthesis method has been optimized to produce high yields and purity of the compound.
科学的研究の応用
5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Inhibition of NF-κB by 5-tert-butyl-1-(4-chlorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the growth and invasion of cancer cells.
特性
IUPAC Name |
(5-tert-butyl-5-hydroxy-3-methyl-4H-pyrazol-1-yl)-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-10-9-15(20,14(2,3)4)18(17-10)13(19)11-5-7-12(16)8-6-11/h5-8,20H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQUPZOVUVNWBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(C)(C)C)O)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B5176301.png)
![4-(1-azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine oxalate](/img/structure/B5176307.png)
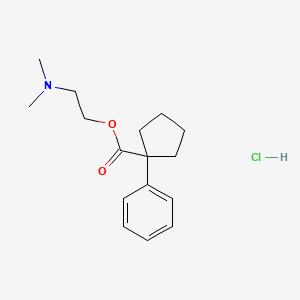

![N-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-2-(2-furyl)ethanamine](/img/structure/B5176331.png)
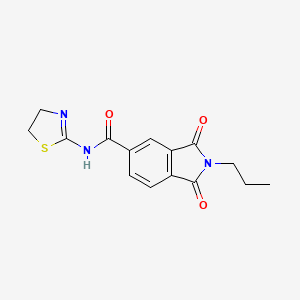
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5176343.png)
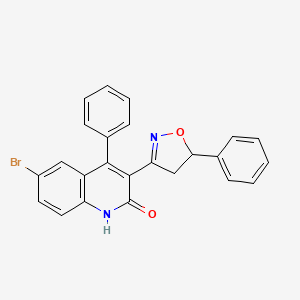
![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5176365.png)
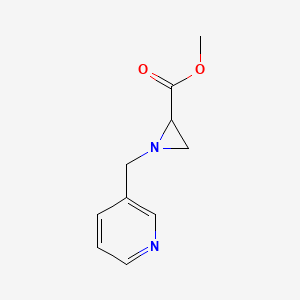

![2,5,7-triphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5176395.png)

